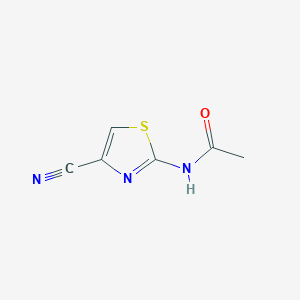

2-Acetylamino-4-cyanothiazole

Description

Significance of the Thiazole (B1198619) Heterocycle in Contemporary Organic Synthesis

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern organic synthesis and medicinal chemistry. kuey.netwjrr.org Its unique electronic properties and the ability to participate in a variety of chemical reactions make it a versatile building block for the creation of complex molecular architectures. nih.gov Thiazole derivatives are integral components of numerous natural products, including vitamin B1, and are found in a wide array of synthetic compounds with diverse applications. wjrr.orgresearchgate.net These applications span from pharmaceuticals, where they exhibit a broad spectrum of biological activities, to materials science, where they are used in the development of dyes and catalysts. kuey.netresearchgate.netacs.org The thiazole moiety is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. acs.org

The versatility of the thiazole ring allows for the introduction of various functional groups, making it a valuable synthon for constructing diverse organic molecules. rsc.org The presence of both a nitrogen and a sulfur atom in the ring imparts distinct reactivity patterns, enabling chemists to selectively modify the molecule at different positions. nih.gov This adaptability has led to the development of a vast library of thiazole-containing compounds with tailored properties for specific applications. wjrr.org

Structural Characteristics and Chemical Importance of 2-Acetylamino-4-cyanothiazole within the Thiazole Class

Within the extensive family of thiazole derivatives, this compound is distinguished by its specific arrangement of functional groups. The core structure consists of a thiazole ring substituted at the 2-position with an acetylamino group (-NHCOCH₃) and at the 4-position with a cyano group (-C≡N).

The acetylamino group at the 2-position significantly influences the electronic properties of the thiazole ring. This group can act as a hydrogen bond donor and acceptor, which can be crucial for molecular recognition in biological systems. The cyano group at the 4-position is a strong electron-withdrawing group, which impacts the reactivity of the thiazole ring, particularly towards nucleophilic and electrophilic attack. nih.gov The reactivity of the cyano group itself also offers a handle for further chemical transformations. semanticscholar.org

Historical Development of Thiazole Synthetic Strategies and their Relevance to this compound Precursors

The synthesis of the thiazole ring has a rich history, with the Hantzsch thiazole synthesis, discovered in 1887, being one of the most fundamental and widely used methods. encyclopedia.pubnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. encyclopedia.pub Over the years, numerous modifications and new synthetic routes have been developed to access a wide variety of substituted thiazoles, reflecting the enduring importance of this heterocyclic system. nih.govorganic-chemistry.org

The synthesis of precursors for this compound is directly linked to these established and evolving synthetic strategies. For instance, the formation of the 2-aminothiazole (B372263) core, a key precursor, can be achieved through the reaction of α-halocarbonyl compounds with thiourea (B124793). encyclopedia.pub Subsequent acylation of the 2-amino group would then yield the acetylamino functionality.

Structure

3D Structure

Properties

Molecular Formula |

C6H5N3OS |

|---|---|

Molecular Weight |

167.19 g/mol |

IUPAC Name |

N-(4-cyano-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C6H5N3OS/c1-4(10)8-6-9-5(2-7)3-11-6/h3H,1H3,(H,8,9,10) |

InChI Key |

BBXHFAXEXPFCPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Acetylamino 4 Cyanothiazole and Analogous Systems

Thiazole (B1198619) Ring Construction Strategies Applied to 2-Acetylamino-4-cyanothiazole

The formation of the thiazole ring is the foundational step in the synthesis of this compound. Various classical and modern synthetic methods have been adapted to create the desired 2-amino or 2-acetamido thiazole core.

Hantzsch Thiazole Synthesis and Modern Adaptations for 2-Amino/Acetamido-Thiazole Formation

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone for the formation of the thiazole nucleus. chemicalbook.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793). encyclopedia.pubrsc.orgijpsjournal.com For the synthesis of 2-aminothiazoles, thiourea is commonly employed, reacting with α-haloaldehydes or α-haloketones. ijpsjournal.combohrium.com The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl, followed by cyclization and dehydration to yield the thiazole ring. encyclopedia.pub

Modern adaptations of the Hantzsch synthesis have focused on improving efficiency, yields, and environmental friendliness. These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. nih.gov Solvent-free conditions have also been successfully employed, offering a green and efficient alternative to traditional solvent-based methods. researchgate.netorganic-chemistry.org For instance, the condensation of 2-bromoacetophenones with thiourea can proceed to completion in seconds under solvent-free conditions, providing good yields after a simple workup. organic-chemistry.orgorganic-chemistry.org Catalytic systems are also being utilized in modern Hantzsch reactions to enhance their efficiency. chemicalbook.comsmolecule.com

To obtain the 2-acetylamino functionality directly, acetylthiourea can be used as the thioamide component in the Hantzsch synthesis. An efficient one-pot, three-component reaction of arylglyoxals, 1,3-dicarbonyl compounds, and acetylthiourea in ethanol (B145695) has been reported for the synthesis of 2-acetamido-4-arylthiazol-5-yl derivatives. researchgate.net

Table 1: Comparison of Classical and Modern Hantzsch Synthesis Conditions

| Feature | Classical Hantzsch Synthesis | Modern Adaptations |

| Reaction Time | Often several hours | Can be reduced to minutes or even seconds |

| Solvents | Typically anhydrous solvents | Can be performed under solvent-free conditions or in greener solvents like water/ethanol |

| Energy Source | Conventional heating | Microwave irradiation |

| Catalysts | Often uncatalyzed | Use of various homogeneous and heterogeneous catalysts |

| Yields | Variable, sometimes moderate | Generally improved yields |

Modified Gewald Reaction Protocols for 4-Cyano-Substituted Thiazoles

The Gewald reaction is a multicomponent reaction traditionally used for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. wikipedia.orgorganic-chemistry.org However, modified Gewald reaction protocols have been developed for the synthesis of thiazoles. beilstein-journals.orgresearchgate.networktribe.comresearcher.lifenih.gov

A key modification involves the use of 1,4-dithiane-2,5-diol (B140307) as a precursor for 2-mercaptoacetaldehyde. beilstein-journals.orgnih.govacs.org The reaction of this precursor with nitrile-containing compounds can lead to the formation of 2-substituted thiazoles. acs.org The substitution pattern of the nitrile precursor is crucial in determining the outcome of the reaction. Specifically, the presence of an alkyl or aryl substituent adjacent to the cyano group directs the reaction towards the formation of a thiazole by inhibiting the mechanism that leads to 2-aminothiophene formation. beilstein-journals.orgnih.gov This methodology provides an efficient route to 2-substituted thiazoles from readily available starting materials. nih.gov

Recent research has also demonstrated the synthesis of 2-cyanothiazole (B74202) derivatives from cyanogen (B1215507) gas and a dithiane, which proceeds through a variation of the Gewald reaction. acs.org

Annulation Reactions of Alkenyl Sulfoxides with Nitriles for Thiazole Formation

A novel approach to thiazole synthesis involves the Pummerer-based annulation of alkenyl sulfoxides, particularly ketene (B1206846) dithioacetal monoxides (KDMs), with nitriles. researchgate.netkyoto-u.ac.jpdntb.gov.ua This reaction is typically promoted by an activator such as trifluoromethanesulfonic anhydride (B1165640) (Tf2O). researchgate.netkyoto-u.ac.jp The proposed mechanism involves an additive Pummerer reaction, where the nitrogen atom of the nitrile attacks the sulfonium (B1226848) intermediate, followed by a C-S bond-forming cyclization to furnish the thiazole ring. kyoto-u.ac.jp

This methodology has been successfully applied to the synthesis of 5-(methylsulfanyl)thiazoles from alkenyl sulfoxides and various nitriles, often yielding products in moderate yields under mild conditions. researchgate.netresearchgate.net The reaction tolerates KDMs with electronically neutral aryl groups at the β-position. kyoto-u.ac.jp

Cyclization Reactions Involving Thioamides and α-Halocarbonyl Species

The cyclization of thioamides with α-halocarbonyl compounds is a fundamental and widely used method for constructing the thiazole ring, forming the basis of the Hantzsch synthesis. encyclopedia.pubrsc.orgbohrium.com This reaction is highly versatile, allowing for the synthesis of thiazoles with a wide variety of substituents at the 2, 4, and 5-positions. encyclopedia.pubtandfonline.com

The reaction mechanism involves the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halocarbonyl compound, leading to an intermediate that subsequently dehydrates to form the thiazole. encyclopedia.pub The α-halocarbonyl component can be an α-haloketone or α-haloester. encyclopedia.pub Kinetic studies on the reaction between 3-chloroacetylacetone and thioamides have shown that the reaction is second order, and the negative entropy of activation supports the formation of a cyclic product from an open-chain compound. benthamdirect.com

One-Pot and Multicomponent Synthesis Approaches for Thiazole Derivatives

One-pot and multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like thiazole derivatives from simple starting materials in a single step. nih.goviau.iriau.ir These approaches are economically and environmentally advantageous as they often reduce the number of purification steps and the use of hazardous solvents. iau.ir

Several MCRs have been developed for thiazole synthesis. For example, a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates, accelerated by N-methyl imidazole, provides a rapid and solvent-free route to diversely substituted thiazoles. iau.ir Another example is a three-component domino approach utilizing arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation to synthesize trisubstituted thiazoles. nih.gov Four-component reactions, such as a cascade Ugi/Wittig cyclization, have also been employed to generate polysubstituted thiazoles. nih.gov

These MCR strategies offer operational simplicity and often result in good to excellent yields, making them highly attractive for generating libraries of novel thiazole compounds for various applications. nih.gov

Strategic Introduction and Positional Functionalization of the 4-Cyano Group

The introduction of a cyano group at the 4-position of the thiazole ring is a key step in the synthesis of this compound. The cyano group can be introduced either during the ring formation or by functionalization of a pre-formed thiazole ring.

One strategy involves using a starting material that already contains the cyano functionality. For instance, in a modified Hantzsch synthesis, α-bromo-4-cyanoacetophenone can be reacted with substituted thiosemicarbazones to directly yield 4-(4-cyanophenyl)-2-hydrazinylthiazoles. nih.gov This approach allows for the rapid, single-step synthesis of libraries of 4-cyanophenyl-substituted thiazoles. nih.gov

Another approach involves the synthesis of 4-cyanothiazole (B73293) itself, which can then be further functionalized. 4-Cyanothiazole can be prepared by reacting β,β-dichloro-α-amino-acrylonitrile with a thioformamide (B92385) in the presence of an acidic catalyst. google.com The resulting 4-cyanothiazole can then undergo further reactions to introduce the 2-acetylamino group.

The cyano group itself is a versatile functional group that can be further transformed. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cyclization reactions to form additional ring systems, enhancing the synthetic utility of the 4-cyanothiazole scaffold.

Nitrile Precursors and their Role in Thiazole Annulation Reactions

The formation of the thiazole ring often relies on annulation reactions where a key building block contains a nitrile group. This nitrile functionality can be a part of the initial reactants that cyclize to form the desired thiazole core.

A notable approach involves a modified Gewald reaction, which traditionally synthesizes 2-aminothiophenes. However, by carefully selecting the nitrile precursor, the reaction can be directed to yield thiazoles instead. beilstein-journals.orgnih.gov Specifically, the substitution pattern on the α-carbon of the nitrile is a determining factor. beilstein-journals.orgnih.gov When the α-carbon is a methine (possessing one hydrogen), the reaction with an aldehyde precursor like 1,4-dithiane-2,5-diol selectively produces a 2-substituted thiazole. beilstein-journals.orgnih.gov This is in contrast to substrates with an α-methylene group, which lead to 2-aminothiophenes. beilstein-journals.orgnih.gov This method provides an efficient pathway to 2-substituted thiazoles from readily available starting materials. beilstein-journals.org

Another innovative method utilizes the Pummerer reaction of alkenyl sulfoxides with nitriles. kyoto-u.ac.jpresearchgate.net This annulation process, activated by trifluoromethanesulfonic anhydride, involves an additive Pummerer reaction followed by a C-S bond-forming cyclization from a nitrilium intermediate to furnish the thiazole ring. kyoto-u.ac.jp The reaction of ketene dithioacetal monoxides with nitriles like acetonitrile (B52724) can produce 5-(methylsulfanyl)thiazoles. kyoto-u.ac.jpresearchgate.net

Furthermore, the synthesis of 2,5-diaminothiazole-4-carbonitriles can be achieved by reacting aminomalononitrile (B1212270) p-toluenesulfonate with isothiocyanates. researchgate.net These resulting diaminocyanothiazoles can then be further functionalized. researchgate.net

The table below summarizes various nitrile precursors and their resulting thiazole products.

| Nitrile Precursor | Reagents | Resulting Thiazole Product | Reference(s) |

| α-Substituted benzylacetonitriles | 1,4-Dithiane-2,5-diol | 2-Substituted thiazoles | beilstein-journals.orgnih.gov |

| Alkenyl sulfoxides (e.g., ketene dithioacetal monoxides) | Trifluoromethanesulfonic anhydride, Acetonitrile | 5-(Methylsulfanyl)thiazoles | kyoto-u.ac.jpresearchgate.net |

| Aminomalononitrile p-toluenesulfonate | Isothiocyanates | 5-Amino-2-(alkyl/arylamino)-4-cyanothiazoles | researchgate.net |

Direct Cyanation and Cyanogen Gas-Mediated Routes to 4-Cyanothiazoles

Direct introduction of a cyano group onto a pre-formed thiazole ring or its precursors is a key strategy for synthesizing 4-cyanothiazoles.

One historical one-step synthesis of 4-cyanothiazoles involves the reaction of β,β-dichloro-α-amino-acrylonitrile with a thioformamide in the presence of an acidic catalyst. google.com This reaction proceeds in a polar organic solvent like acetone (B3395972) or acetonitrile. google.com

More recently, the use of cyanogen gas (ethanedinitrile, (CN)₂) has been revisited as a cost-effective and reactive reagent for synthesizing 2-cyanothiazoles. nih.govacs.org The reaction of 1,4-dithiane-2,5-diol with cyanogen gas provides an expeditious route to 2-cyanothiazole. nih.govacs.orgacs.org This method proceeds through a novel 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile intermediate. nih.govacs.org While this demonstrates the utility of cyanogen gas for introducing a cyano group at the 2-position, similar principles could potentially be adapted for 4-cyano derivatives.

Direct C-H cyanation of aromatic heterocycles using palladium catalysis with potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic cyanide source has been developed for indole (B1671886) derivatives. pku.edu.cn Although its application to thiazoles was not the primary focus, the study noted that other electron-rich heterocycles like benzo[d]thiazole yielded only trace amounts of the cyanation product under the reported conditions. pku.edu.cn Further development of catalytic systems could render direct C-H cyanation a viable route for 4-cyanothiazoles.

Electrochemical methods also present a modern approach for direct cyanation. An electrochemical direct cyanation of thiophenols and thiols using trimethylsilyl (B98337) cyanide (TMSCN) has been shown to produce thiocyanates under mild, oxidant- and transition-metal-free conditions. organic-chemistry.org Photocatalytic methods using inorganic thiocyanate (B1210189) salts as a green "CN" source have also been developed for the S-H bond cyanation of thiols. acs.org While these methods target S-CN bond formation, the underlying principles of generating a cyano radical or equivalent could inspire new strategies for direct C-H cyanation of the thiazole ring.

Methodologies for Incorporation and Chemical Modification of the 2-Acetylamino Moiety

The 2-acetylamino group is a crucial feature of the target molecule. Its incorporation can be achieved either by acylating a pre-existing 2-aminothiazole (B372263) or by starting with a precursor that already contains the acetylamino functionality.

Acylation Pathways for 2-Amino Thiazoles

A common and straightforward method to introduce the acetylamino group is the acylation of a 2-aminothiazole precursor. This is typically achieved by reacting the 2-aminothiazole with an acylating agent.

Various acyl halides, such as acetyl chloride, can be used in the presence of a base like pyridine (B92270) to yield the corresponding 2-acylamino-thiazoles in high yields. mdpi.com Another approach involves using an acid and/or acyl chloride to react with the 2-aminothiazole to form the amide. mdpi.com For instance, the reaction of 2-amino-4-phenylthiazole (B127512) with various acid chlorides in pyridine produces the desired N-acylated products. mdpi.com

However, direct acylation of some substituted 2-aminothiazoles, particularly 2-amino-4-halothiazoles, can be problematic, leading to low yields and mixtures of products, including bis-acylated compounds. rsc.org To circumvent this, a protection strategy can be employed. The 2-amino group can be protected, for instance as a Boc derivative, followed by acylation and a final deprotection step to cleanly afford the desired 2-acylaminothiazole. rsc.org

The table below outlines common acylation methods for 2-aminothiazoles.

| 2-Aminothiazole Substrate | Acylating Agent | Conditions | Resulting Product | Reference(s) |

| 2-Aminothiazole | Acyl halides | Dry pyridine | 2-Acylamino-thiazoles | mdpi.com |

| 2-Amino-4-phenylthiazole | Acid/acyl chloride | - | 2-Acylamino-4-phenylthiazoles | mdpi.com |

| 2-Amino-4-halothiazole (Boc-protected) | Acylating agent | Acylation followed by deprotection | 2-Acylamino-4-halothiazoles | rsc.org |

Precursor Design Featuring Pre-Existing Acetylamino Functionality

An alternative to post-cyclization acylation is to utilize starting materials that already contain the N-acetyl group. This approach builds the thiazole ring around a precursor that includes the acetylamino moiety.

One such strategy involves the reaction of N-acetylthiourea with an appropriate α-halocarbonyl compound. For example, a one-pot, three-component reaction of an arylglyoxal, a 1,3-dicarbonyl compound (like Meldrum's acid or barbituric acid), and acetylthiourea in ethanol can efficiently produce 2-acetamido-4-arylthiazol-5-yl derivatives. researchgate.net

Another example is the reaction of N-acyl-N'-monosubstituted thioureas with phenacyl bromide. rsc.org However, it is crucial to note that this reaction has been shown to produce thiazolines rather than the fully aromatic thiazoles. rsc.org Careful selection of reactants and conditions is therefore essential to ensure the formation of the desired thiazole product.

Syntheses of more complex molecules, such as {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid, have been developed using precursors where an amino-protected thiazole is condensed with another thiazole derivative. google.com While this involves a more complex precursor, it highlights the strategy of using pre-functionalized thiazole units.

Green Chemistry Principles in the Synthesis of this compound (e.g., solvent-free, catalyst-free, microwave-assisted)

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles. matanginicollege.ac.inopcw.orgmdpi.com Key approaches include the use of microwave irradiation, solvent-free conditions, and catalyst-free reactions.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of thiazoles. benthamscience.com It often leads to higher yields, shorter reaction times, and a reduction in unwanted side products compared to conventional heating methods. benthamscience.comnih.gov For example, the Hantzsch thiazole synthesis, a classical method, can be significantly improved by using microwave heating. nih.gov Microwave irradiation has been successfully employed in the synthesis of various thiazole derivatives, including multicomponent reactions to build the thiazole core. tandfonline.com The synthesis of 2-amino-4-arylthiazoles has been achieved in a one-pot, solvent-free procedure by reacting p-substituted acetophenones with thiourea and iodine under microwave irradiation. researchgate.net

Solvent-free reaction conditions represent another cornerstone of green chemistry, minimizing the use of often toxic and volatile organic solvents. dergipark.org.tr The previously mentioned microwave-assisted synthesis of 2-amino-4-arylthiazoles is a prime example of a solvent-free approach. researchgate.net Grinding techniques (mechanochemistry) can also facilitate solvent-free reactions at ambient temperatures. dergipark.org.tr

Catalyst-free synthesis is also a desirable green chemistry goal. A simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles has been reported from the Hantzsch condensation of 2-bromoacetophenones with thiourea without the use of any catalyst. organic-chemistry.org These reactions can proceed to completion in seconds with good yields and easy work-up. organic-chemistry.org

The table below highlights green chemistry approaches applicable to thiazole synthesis.

| Green Chemistry Principle | Method | Example Reaction | Advantages | Reference(s) |

| Microwave-Assisted | Hantzsch Reaction | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas | Reduced reaction time, higher yields | nih.gov |

| Microwave-Assisted | Multicomponent Reaction | Thiocarbohydrazide, aldehydes, and phenacyl bromides | Good yields, efficient | tandfonline.com |

| Solvent-Free | Microwave Irradiation | p-Substituted acetophenones, thiourea, and iodine | One-pot, no solvent | researchgate.net |

| Catalyst-Free | Hantzsch Condensation | 2-Bromoacetophenones with thiourea | Solvent-free, fast, eco-friendly | organic-chemistry.org |

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and its analogs can be achieved with greater efficiency, selectivity, and environmental compatibility.

Mechanistic Investigations of 2 Acetylamino 4 Cyanothiazole Formation and Transformation

Reaction Pathways in Thiazole (B1198619) Ring Annulation

The construction of the thiazole ring, a process known as annulation, can be achieved through several mechanistic routes. The specific substitution pattern of 2-acetylamino-4-cyanothiazole, featuring an electron-donating acetylamino group at the 2-position and an electron-withdrawing cyano group at the 4-position, influences the feasibility and outcome of these pathways.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Thiazole Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in heterocyclic chemistry. In the context of thiazole synthesis, it typically involves the displacement of a leaving group from an activated thiazole ring by a nucleophile. The general SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. mdpi.com

The reactivity of the thiazole ring towards nucleophilic attack is significantly influenced by its substituents. Electron-withdrawing groups, such as the cyano group at the C4 position, are crucial as they activate the ring for SNAr reactions by stabilizing the negative charge of the intermediate complex. vulcanchem.comarxiv.org Conversely, the acetylamino group at C2 is generally considered an electron-donating group, which can activate the ring towards electrophilic substitution, particularly at the C5 position. ias.ac.inimp.kiev.ua

While direct SNAr on an unsubstituted thiazole is difficult, the presence of a good leaving group (e.g., a halogen) and activating substituents makes the reaction more feasible. For instance, the synthesis of 2-aminothiazole (B372263) derivatives can occur through SNAr reactions on a pre-formed thiazole ring bearing a leaving group at the 2-position. researchgate.net The reaction of 7-chloro-4,6-dinitrobenzofuroxan with 2-aminothiazole derivatives proceeds via an SNAr mechanism, highlighting the nucleophilic character of the thiazole ring, which can attack through the exocyclic amino group, the endocyclic nitrogen, or the C5 carbon. researchgate.netresearchgate.net The presence of the electron-withdrawing cyano group in this compound would facilitate nucleophilic attack at positions activated by the cyano group, although the electron-donating nature of the 2-acetylamino group presents a competing electronic effect. arxiv.orgias.ac.in

Pummerer Reaction Cascade in Thiazole Formation

The Pummerer reaction and its variants represent a powerful tool for the synthesis of heterocycles. A notable application is the annulative synthesis of thiazoles from alkenyl sulfoxides and nitriles. kyoto-u.ac.jpresearchgate.net This pathway involves an additive Pummerer reaction cascade.

The mechanism is initiated by the activation of an alkenyl sulfoxide, such as a ketene (B1206846) dithioacetal monoxide, with an activator like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This generates a highly reactive sulfonium (B1226848) intermediate. A subsequent additive Pummerer-type reaction occurs where the nitrogen atom of a nitrile (which can serve as the source for the N1 and C2 atoms of the thiazole ring) acts as a nucleophile in an SN2'-type reaction. This step forms a nitrilium intermediate. The reaction cascade proceeds through a C–S bond-forming cyclization of this intermediate, followed by deprotonation and demethylation, to yield the final thiazole product. kyoto-u.ac.jp

This methodology allows for the formation of substituted thiazoles under mild conditions. researchgate.net For the synthesis of a molecule like this compound, this pathway would conceptually involve a nitrile precursor for the C4-cyano group and a reactant providing the acetylamino-substituted C2 atom. It is also noteworthy that the nitrilium intermediate in this cascade can be intercepted by water, leading to the formation of oxazoles instead of thiazoles, highlighting the versatility and the need for controlled reaction conditions. kyoto-u.ac.jpdntb.gov.ua

Cyclization and Condensation Mechanisms in the Context of this compound Synthesis

The most established and versatile methods for constructing the thiazole ring are condensation reactions, primarily the Hantzsch thiazole synthesis and the Gewald reaction.

Hantzsch Thiazole Synthesis: This is a classic and widely used method that involves the cyclocondensation of an α-haloketone with a thioamide or thiourea (B124793). mdpi.comcutm.ac.insynarchive.comthieme.de The reaction reliably produces 1,3-thiazoles with various substitution patterns in good yields. mdpi.comorganic-chemistry.org The mechanism involves the initial S-nucleophilic attack of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom on the ketone's carbonyl carbon. A final dehydration step yields the aromatic thiazole ring. synarchive.com For synthesizing this compound, the Hantzsch approach would typically employ N-acetylthiourea as the thioamide component and an α-halo-β-ketonitrile as the α-halocarbonyl component.

Gewald Reaction: The Gewald reaction is a multi-component condensation that synthesizes 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. organic-chemistry.org A modified version of this reaction has been developed for thiazole synthesis. beilstein-journals.orgresearcher.life This modified Gewald reaction can produce either 2-substituted thiazoles or 2-substituted aminothiophenes depending on the substitution at the α-carbon of the nitrile starting material. beilstein-journals.org Specifically, when the α-carbon bears an alkyl or aryl substituent, the reaction selectively yields a thiazole. beilstein-journals.org This is a crucial pathway for incorporating a cyano group at the C4-position.

A recent development for the synthesis of 2-cyanothiazole (B74202) utilizes cyanogen (B1215507) gas ((CN)₂) and 1,4-dithiane-2,5-diol (B140307) (a dimer of mercaptoacetaldehyde). acs.orgnih.gov This reaction proceeds through a partially saturated intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile, which is then dehydrated to furnish the 2-cyanothiazole. acs.orgnih.gov This highlights a direct route to installing the C2-cyano group, which could then potentially be converted to the acetylamino group.

The table below summarizes the key starting materials for these primary cyclization pathways relevant to the synthesis of the target compound's core structure.

| Reaction Name | Component 1 | Component 2 | Resulting Feature |

| Hantzsch Synthesis | α-Halo-β-ketonitrile | N-Acetylthiourea | Forms the complete this compound ring |

| Gewald Reaction (modified) | α-Substituted cyano compound | 1,4-Dithiane-2,5-diol | Can form a 4-cyanothiazole (B73293) precursor |

| Cyanogen Gas Synthesis | 1,4-Dithiane-2,5-diol | Cyanogen Gas | Forms a 2-cyanothiazole precursor |

Stereochemical Considerations and Selectivity in Thiazole Ring Closure

When chiral starting materials are used in thiazole synthesis, maintaining stereochemical integrity is a critical consideration. The Hantzsch synthesis and its variants have been studied in this regard. For instance, the Holzapfel-Meyers-Nicolaou modification provides a method for the stereoselective synthesis of functionalized thiazoles derived from amino acids like valine and threonine without significant loss of optical purity. researchgate.net This procedure involves cyclocondensation of a thioamide under basic conditions to form a hydroxythiazoline intermediate, which is then dehydrated. This approach is crucial for creating chiral thiazole building blocks. researchgate.net

More recent studies have focused on chemo- and stereoselective syntheses using catalysts. For example, alkaline earth catalysts like Ca(OTf)₂ have been shown to effectively catalyze the reaction of thioamides with pent-1-en-4-yn-3-ol derivatives. acs.orgnih.gov This protocol allows for the high-yielding and stereoselective synthesis of functionalized thiazoles, with selectivity often dependent on reaction time, leading to either kinetic or thermodynamic products. acs.orgnih.gov

The regioselectivity of the Hantzsch synthesis can also be influenced by reaction conditions. While condensations of α-haloketones with N-monosubstituted thioureas in neutral solvents typically yield 2-(N-substituted amino)thiazoles exclusively, performing the reaction under acidic conditions can lead to a mixture of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org This change in regioselectivity highlights the importance of controlling the reaction environment to ensure the desired constitutional isomer is formed.

Elucidation of Substituent Effects on Reaction Selectivity and Rate in this compound Synthesis

The cyano group is a strong electron-withdrawing group and acts as a deactivator for electrophilic aromatic substitution. ias.ac.in Through inductive and mesomeric effects, it reduces the electron density of the thiazole ring. arxiv.org This deactivation makes electrophilic attack on the ring more difficult but enhances the ring's susceptibility to nucleophilic attack (SNAr), particularly at positions ortho and para to the cyano group. vulcanchem.com

In contrast, the 2-amino group (and by extension, the 2-acetylamino group) is an electron-donating substituent. ias.ac.in It increases the electron density of the thiazole ring, especially at the C5 position, making the ring more susceptible to electrophilic attack at this site. imp.kiev.ua The 2-acetylamino group, while still electron-donating, has its donating capacity moderated by the carbonyl group of the acetyl function. This electronic push-pull system within this compound creates a unique reactivity profile.

The following table summarizes the expected electronic influence of the key substituents on the thiazole ring.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Acetylamino (-NHAc) | 2 | Electron-Donating (moderated) | Activates C5 for electrophilic attack; increases ring nucleophilicity |

| Cyano (-CN) | 4 | Electron-Withdrawing | Deactivates the ring for electrophilic attack; Activates the ring for nucleophilic attack |

Derivatization and Advanced Functionalization Strategies for 2 Acetylamino 4 Cyanothiazole

Chemical Transformations of the 4-Cyano Group in 2-Acetylamino-4-cyanothiazole

The cyano group at the C4 position is a key functional handle that can be converted into various other functionalities through several established chemical transformations.

Hydrolysis and Reduction Reactions of the Nitrile Functionality

The nitrile group (—C≡N) is readily susceptible to both hydrolysis and reduction, offering pathways to carboxylic acids and amines, respectively.

Hydrolysis: The hydrolysis of nitriles can proceed under acidic or basic conditions, typically yielding a carboxylic acid. In the case of this compound, acidic or alkaline hydrolysis would be expected to convert the 4-cyano group into a 4-carboxylic acid functionality. However, a significant challenge in this transformation is the potential for simultaneous hydrolysis of the 2-acetylamino group. For instance, the hydrolysis of the related compound 2-acetamido-5-cyanothiazole has been shown to affect both the acetylamino and the cyano groups, resulting in the formation of 2-amino-5-ethoxycarbonylthiazole when conducted in ethanolic acid. google.comgoogleapis.com This suggests that achieving selective hydrolysis of the cyano group while preserving the acetylamino moiety requires carefully controlled reaction conditions.

Reduction: The 4-cyano group can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting 2-acetylamino-4-(aminomethyl)thiazole introduces a new basic center and a versatile synthetic handle for further derivatization, such as acylation or alkylation.

Table 1: Potential Hydrolysis and Reduction Reactions of the 4-Cyano Group

| Transformation | Reagents and Conditions | Expected Product |

|---|---|---|

| Hydrolysis | Dilute HCl or H₂SO₄, reflux | 2-Amino-4-carboxythiazole |

| NaOH (aq), reflux, then acid workup | 2-Amino-4-carboxythiazole |

| Reduction | 1. LiAlH₄, dry ether or THF 2. H₂O workup | 2-Acetylamino-4-(aminomethyl)thiazole | | | H₂, Ni or Pd catalyst | 2-Acetylamino-4-(aminomethyl)thiazole |

Nucleophilic Additions to the Cyano Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. testbook.com This reactivity allows for the construction of more complex heterocyclic systems or other functional groups.

One important reaction is the [3+2] cycloaddition with azides, typically sodium azide (B81097) in the presence of an ammonium (B1175870) salt or a Lewis acid, to form a tetrazole ring. This would convert this compound into 2-acetylamino-4-(1H-tetrazol-5-yl)thiazole, a derivative where the tetrazole ring acts as a bioisostere for a carboxylic acid.

Furthermore, the cyano group can react with amines, such as ethylenediamine, to form imidazoline (B1206853) derivatives. semanticscholar.org Another key transformation is the reaction with organometallic reagents (e.g., Grignard reagents) which, after hydrolysis of the intermediate imine, would yield ketones. For example, reaction with methylmagnesium bromide would lead to 2-acetylamino-4-acetylthiazole. The conversion of a 2-cyanothiazole (B74202) to its corresponding amidine has also been demonstrated, suggesting this is a viable pathway for the 4-cyano isomer as well. acs.org

Modifications of the 2-Acetylamino Group

The 2-acetylamino group provides another site for functionalization, primarily through cleavage of the amide bond or by reactions at the amide nitrogen.

Deacetylation and Re-functionalization of the Amine

The removal of the acetyl group (deacetylation) unmasks the primary 2-amino group, which is a crucial step for subsequent re-functionalization.

Deacetylation: Acid-catalyzed hydrolysis is a common method for deacetylation. For example, the hydrolysis of 2-formamido-5-cyanothiazole to 2-amino-5-cyanothiazole is effectively carried out using ethanolic hydrochloric acid. google.com A similar protocol, refluxing this compound in acidic ethanol (B145695), would be expected to yield 2-amino-4-cyanothiazole.

Re-functionalization: The resulting 2-amino-4-cyanothiazole is a valuable intermediate. ambeed.com The primary amino group can be readily acylated with a variety of acylating agents, such as acid chlorides or anhydrides, to introduce different acyl groups. orientjchem.orgderpharmachemica.com This allows for the synthesis of a wide range of N-acylated derivatives. For instance, reacting 2-aminothiazoles with different benzoyl chlorides leads to a library of N-aroylated thiazoles. mdpi.com

Table 2: Deacetylation and Re-functionalization of the 2-Acetylamino Group

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Deacetylation | Ethanolic HCl, reflux | 2-Amino-4-cyanothiazole |

| Re-functionalization (Acylation) | R-COCl, Pyridine (B92270) or Et₃N, CH₂Cl₂ | N-(4-Cyanothiazol-2-yl)amide |

N-Alkylation and N-Acylation Reactions on the Acetamido Nitrogen

Direct functionalization of the amide nitrogen within the 2-acetylamino group is also conceivable, though often more challenging than reactions with a free amine.

N-Alkylation: The N-alkylation of amides typically requires a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. acsgcipr.orgresearchgate.netorganic-chemistry.org For this compound, treatment with a base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF, followed by the addition of an alkylating agent (e.g., methyl iodide or benzyl (B1604629) bromide), could potentially yield the N-alkylated product. However, care must be taken as side reactions at other sites are possible.

N-Acylation: Further acylation on the amide nitrogen can lead to the formation of diacylamino derivatives (imides). This reaction can occur under forcing conditions with a strong acylating agent and a base. Studies on the acylation of 2-amino-4-halothiazoles have shown that bis-acylated products can sometimes form as byproducts. rsc.org This suggests that under specific conditions, this compound could be converted to a 2-(N-acetyl, N-acyl)amino-4-cyanothiazole derivative.

Regioselective Functionalization of the Thiazole (B1198619) Ring System (excluding C2 and C4 positions)

The thiazole ring itself can undergo substitution reactions. With the C2 and C4 positions already substituted, the C5 position is the primary target for further functionalization. The electron-rich nature of the thiazole ring facilitates electrophilic substitution and metal-catalyzed C-H activation at this site. researchgate.net

Halogenation: Electrophilic halogenation is expected to occur selectively at the C5 position. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent can introduce bromine or chlorine, respectively. Iodination at the C5 position of a 2-acetamidothiazole (B125242) has also been reported. vdoc.pub These C5-halo derivatives are versatile intermediates for cross-coupling reactions.

C-H Activation/Arylation: Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed direct C-H arylation is a powerful tool for forming carbon-carbon bonds. inonu.edu.tr Using a suitable palladium catalyst (e.g., Pd(OAc)₂), a base, and an aryl halide, it is plausible to directly arylate the C5 position of this compound. Similar C-H activation strategies have been successfully applied to the C5-olefination and C5-alkynylation of other substituted thiazoles, indicating the broad applicability of this approach. rsc.orgacs.org

Table 3: Regioselective C5-Functionalization of the Thiazole Ring

| Transformation | Reagents and Conditions | Expected Product |

|---|---|---|

| C5-Bromination | N-Bromosuccinimide (NBS), CCl₄ or CH₃CN | 2-Acetylamino-5-bromo-4-cyanothiazole |

| C5-Chlorination | N-Chlorosuccinimide (NCS), CH₃CN | 2-Acetylamino-5-chloro-4-cyanothiazole |

| C5-Arylation | Ar-Br, Pd(OAc)₂, Base (e.g., KOAc), DMA, 120 °C | 2-Acetylamino-5-aryl-4-cyanothiazole |

| C5-Olefination | Alkene, Pd(OAc)₂, Template, Oxidant | 2-Acetylamino-5-alkenyl-4-cyanothiazole |

Transition-Metal-Catalyzed Cross-Coupling and C-H Functionalization of this compound

The strategic modification of the this compound scaffold through transition-metal-catalyzed reactions represents a powerful approach for creating diverse and complex molecular architectures. These methods, including cross-coupling and direct C-H functionalization, allow for the introduction of various substituents onto the thiazole ring, significantly expanding its chemical space and potential applications.

Transition-metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. sioc-journal.cn In the context of this compound, these reactions would typically involve the formation of carbon-carbon or carbon-heteroatom bonds at specific positions on the thiazole ring. eie.grresearchgate.net While direct examples involving this compound are not extensively detailed in the provided search results, the general principles of thiazole chemistry suggest that the C5 position would be a primary site for such functionalization, assuming a suitable leaving group is present. Palladium, nickel, and copper catalysts are commonly employed for these types of transformations. sioc-journal.cn For instance, a hypothetical Suzuki-Miyaura coupling could involve the reaction of a 5-halo-2-acetylamino-4-cyanothiazole derivative with an organoboron reagent in the presence of a palladium catalyst to introduce a new aryl or alkyl group at the C5 position. Similarly, Sonogashira, Heck, and Buchwald-Hartwig amination reactions could be envisioned to install alkynyl, vinyl, and amino functionalities, respectively.

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization of the starting material. researchgate.net For thiazole derivatives, C-H activation can be directed to specific positions. researchgate.net In the case of this compound, the C5-H bond is the most likely candidate for direct functionalization due to the electronic nature of the thiazole ring and the directing influence of the substituents. Palladium and copper-catalyzed systems have been successfully used for the C-H arylation of thiazoles. researchgate.netmdpi.com These reactions often proceed via a concerted metalation-deprotonation mechanism or through a catalytic cycle involving an oxidative addition step. eie.gr The reaction conditions, including the choice of catalyst, oxidant, and solvent, are crucial for achieving high regioselectivity and yield. mdpi.comrsc.org

| Reaction Type | Catalyst/Reagents | Potential Functionalization Site | Potential Introduced Group |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Organoboron reagent | C5 (with pre-installed halide) | Aryl, Alkyl |

| Sonogashira Coupling | Pd/Cu catalyst, Base, Terminal alkyne | C5 (with pre-installed halide) | Alkynyl |

| Heck Coupling | Pd catalyst, Base, Alkene | C5 (with pre-installed halide) | Vinyl |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | C5 (with pre-installed halide) | Amino |

| Direct C-H Arylation | Pd/Cu catalyst, Oxidant, Aryl halide | C5 | Aryl |

This table presents potential reactions based on general principles of thiazole chemistry, as direct examples for this compound were not explicitly found in the search results.

Synthesis of Multi-Thiazole and Fused Heterocyclic Systems Incorporating this compound Scaffolds

The this compound core serves as a valuable building block for the construction of more elaborate heterocyclic systems, including multi-thiazole arrays and fused ring structures. These larger, more complex molecules are of significant interest due to their potential for diverse biological activities and applications in materials science.

The synthesis of multi-thiazole systems can be achieved through iterative cross-coupling reactions. For example, a suitably functionalized this compound, such as a 5-halo derivative, could be coupled with another thiazole-containing organometallic reagent. This strategy allows for the controlled assembly of bithiazoles, terthiazoles, and even larger oligomeric structures. The electronic properties and biological activities of these multi-thiazole systems can be fine-tuned by varying the nature and substitution pattern of the constituent thiazole units.

The construction of fused heterocyclic systems from this compound involves reactions that form a new ring fused to the thiazole core. The cyano and acetylamino groups on the starting material are key functional handles that can participate in these cyclization reactions. For instance, the cyano group can be a precursor to an amino or carboxylic acid group, which can then undergo condensation reactions with appropriate bifunctional reagents to form fused pyrimidine, pyridine, or other heterocyclic rings.

One general approach involves the reaction of a 2-aminothiazole (B372263) derivative with a reagent that can react with both the amino group and an adjacent ring carbon to form a new fused ring. While the acetylamino group in this compound would likely require deprotection to a free amino group for such transformations, this two-step process opens up a wide range of possibilities for creating fused systems like thiazolo[5,4-d]pyrimidines or thiazolo[4,5-b]pyridines. These fused systems have rigid, planar structures and often exhibit unique photophysical or biological properties. The synthesis of such fused heterocycles can be accomplished through various synthetic strategies, including condensation, cyclization, and metal-catalyzed processes. chimia.chresearchgate.net

| Target System | General Synthetic Strategy | Key Functional Groups on Thiazole | Potential Fused Ring |

| Bithiazoles | Iterative cross-coupling reactions | Halide at C5, Organometallic group | Thiazole |

| Thiazolo[5,4-d]pyrimidines | Cyclocondensation with a C1 synthon | 5-Amino (from reduction of cyano), 4-Amino (from hydrolysis of acetylamino) | Pyrimidine |

| Thiazolo[4,5-b]pyridines | Friedländer-type annulation | 5-Amino (from reduction of cyano), 4-Keto (from modification of acetylamino) | Pyridine |

This table outlines potential synthetic routes to multi-thiazole and fused systems starting from derivatives of this compound, based on established heterocyclic chemistry principles.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Acetylamino 4 Cyanothiazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net For a molecule like 2-Acetylamino-4-cyanothiazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment. mdpi.commdpi.com

Proton Nuclear Magnetic Resonance (¹H-NMR) Techniques

Proton (¹H) NMR spectroscopy is typically the initial step in structural elucidation, revealing the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. For this compound, the ¹H-NMR spectrum is expected to be relatively simple, displaying three key signals corresponding to the different types of protons in the molecule.

Acetyl Methyl Protons (CH₃): A sharp singlet integrating to three protons is anticipated for the methyl group of the acetyl moiety. This signal typically appears in the upfield region of the spectrum.

Amide Proton (NH): A broad singlet corresponding to the amide proton is also expected. The chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. chemicalbook.com

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (acetyl) | ~2.2 | Singlet | 3H |

| H5 (thiazole) | ~8.0 - 8.5 | Singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Methodologies

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. oregonstate.edu In a standard proton-decoupled ¹³C-NMR spectrum, each unique carbon atom appears as a single line, allowing for a direct count of the non-equivalent carbons. For this compound, six distinct signals are predicted.

Methyl Carbon (CH₃): The carbon of the acetyl's methyl group will appear at the highest field (lowest chemical shift).

Thiazole (B1198619) Ring Carbons (C2, C4, C5): Three signals are expected for the carbons of the thiazole ring. The carbon atoms C2 and C4, being bonded to heteroatoms (N and S) and substituents, will appear at lower fields compared to C5.

Cyano Carbon (C≡N): The nitrile carbon typically resonates in the range of 110-120 ppm. oregonstate.edu

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to be the most deshielded, appearing at the lowest field in the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (acetyl) | ~25 |

| C≡N (cyano) | ~115 |

| C5 (thiazole) | ~120 |

| C4 (thiazole) | ~140 |

| C2 (thiazole) | ~160 |

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, 2D NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, with its isolated spin systems, COSY would be of limited use but could confirm the absence of coupling for the singlet protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. nih.gov This is vital for definitively assigning the signals for the acetyl CH₃/C and the thiazole H5/C5 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for this molecule, as it shows correlations between protons and carbons over two or three bonds. researchgate.net Key expected correlations include:

From the methyl protons (CH₃) to the carbonyl carbon (C=O) and C2 of the thiazole ring.

From the thiazole proton (H5) to C4, C2, and the cyano carbon (C≡N).

From the amide proton (NH) to C2 and the carbonyl carbon (C=O). These correlations allow for the unambiguous assignment of all quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. mdpi.com A NOESY spectrum could show a correlation between the amide (NH) proton and the thiazole (H5) proton, providing information about the preferred conformation around the N-C2 bond.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of molecules. mdpi.com They are exceptionally useful for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. nih.gov The spectrum is a plot of absorbance versus wavenumber. For this compound, several key absorption bands are expected that confirm its structure. researchgate.net

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹ for the N-H stretching vibration of the secondary amide.

C-H Stretch: Aromatic C-H stretching from the thiazole ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group would be just below 3000 cm⁻¹.

C≡N Stretch: A sharp, strong absorption characteristic of the nitrile group is expected in the 2220-2260 cm⁻¹ range. spectroscopyonline.com The conjugation with the thiazole ring typically shifts this band to a lower frequency within this range.

C=O Stretch (Amide I): A very strong, sharp absorption band, known as the Amide I band, is characteristic of the carbonyl group and is expected around 1680-1700 cm⁻¹.

N-H Bend (Amide II): This band arises from a coupling of N-H bending and C-N stretching and appears as a strong band around 1520-1550 cm⁻¹.

Ring Vibrations: C=N and C=C stretching vibrations within the thiazole ring are expected in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200 - 3400 | Medium |

| C-H (aromatic) | Stretch | 3050 - 3150 | Medium-Weak |

| C-H (aliphatic) | Stretch | 2850 - 2960 | Medium-Weak |

| C≡N | Stretch | 2220 - 2240 | Strong, Sharp |

| C=O (Amide I) | Stretch | 1680 - 1700 | Very Strong |

| N-H / C-N (Amide II) | Bend / Stretch | 1520 - 1550 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. researchgate.net A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. mdpi.com

For this compound, Raman spectroscopy is particularly useful for observing symmetric and non-polar bonds.

C≡N Stretch: The nitrile stretch is typically very strong and sharp in the Raman spectrum, often more so than in the IR spectrum, making it an excellent diagnostic peak.

Thiazole Ring Vibrations: The symmetric "breathing" modes of the thiazole ring are expected to be strong in the Raman spectrum, providing a clear fingerprint for the heterocyclic core.

C=O Stretch: The carbonyl stretch is also observable in Raman spectra, though it is typically less intense than in FT-IR.

S-C Bond Vibrations: Vibrations involving the sulfur atom within the ring may also be more prominent in the Raman spectrum.

By combining FT-IR and Raman spectroscopy, a comprehensive vibrational profile of the molecule can be obtained, confirming the presence of all key functional groups and providing insight into the molecular symmetry.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition and molecular formula of a compound. For instance, the molecular formula of 2-amino-4-cyanothiazole, a related precursor, is C4H3N3S with a computed molecular weight of 125.15 g/mol . nih.gov Similarly, a derivative, 2-(acetylamino)-4-(4-guanidinophenethyl)thiazole, has the molecular formula C14H17N5OS and a molecular weight of 303.39 g/mol . nih.gov

Fragmentation Analysis: Electron ionization (EI) is a common method used in mass spectrometry that involves bombarding a sample with high-energy electrons, causing the molecule to ionize and break apart into characteristic fragments. The resulting mass spectrum displays the relative abundance of these fragments, providing a "fingerprint" of the molecule's structure. For example, the mass spectrum of 4H-1,2,4-Triazol-3-amine, 4-ethyl-, a heterocyclic compound, shows a distinct fragmentation pattern that aids in its identification. nist.gov The fragmentation of thiazole derivatives often involves the cleavage of bonds within the thiazole ring and the substituent groups. nist.gov

Interactive Table: Mass Spectrometry Data for Related Thiazole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Method | Key Fragments (m/z) |

| 2-Amino-4-cyanothiazole | C4H3N3S | 125.15 | EI | Not specified |

| 2-(Acetylamino)-4-(4-guanidinophenethyl)thiazole | C14H17N5OS | 303.39 | Not specified | Not specified |

| 4H-1,2,4-Triazol-3-amine, 4-ethyl- | C4H8N4 | 112.13 | EI | Not specified |

| 2-Thiazolidinethione | C3H5NS2 | 119.21 | EI | Not specified |

This table is populated with data from related compounds due to the absence of specific fragmentation data for this compound in the search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the extent of conjugation.

Electronic Transitions: The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). nih.gov In conjugated systems, such as those containing aromatic rings and double bonds, these transitions occur at longer wavelengths. For thiazole-based compounds, the presence of the electron-donating sulfur atom and electron-accepting nitrogen atom within the ring influences these electronic transitions. arxiv.org

Conjugation Analysis: The position and intensity of absorption bands in a UV-Vis spectrum can indicate the degree of conjugation in a molecule. For example, a study on 2-(4-cyanophenylamino) acetic acid used UV-Vis spectroscopy to identify electronic transitions within the molecule. nih.gov In another example, the UV absorption spectrum of a mixture containing benzothiazol-2-amine was analyzed to study its properties. researchgate.net The introduction of substituents to the thiazole ring can shift the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, providing information about the electronic effects of these groups.

Interactive Table: UV-Vis Absorption Data for Related Compounds

| Compound | Solvent | λmax (nm) | Reference |

| Aromatic osmapentalene derivative | CH2Cl2 | 464 (shoulder at 520) | researchgate.net |

| 2-(4-Cyanophenylamino) acetic acid | Not specified | 200-700 range studied | nih.gov |

| Benzothiazol-2-amine and 4-vinylbenzaldehyde (B157712) mixture | Buffered at pH 7 | Not specified | researchgate.net |

This table presents data from related compounds to illustrate the application of UV-Vis spectroscopy.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is crucial for confirming the structure of a synthesized compound. wikipedia.orgmdpi.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern is then used to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. wikipedia.orghilarispublisher.com For example, the crystal structure of (Z)-N-(2,3-difluorophenyl)-2-oxopropanehydrazonoyl chloride was determined using this method. mdpi.com Similarly, the solid-state structure of a new allyl derivative of curcumin (B1669340) was elucidated through single-crystal X-ray diffraction analysis. mdpi.com While specific crystallographic data for this compound was not found, this technique would be the definitive method for confirming its solid-state structure.

Interactive Table: Crystallographic Data for Related Heterocyclic Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| (Z)-N-(2,3-difluorophenyl)-2-oxopropanehydrazonoyl chloride | Not specified | Not specified | Confirmed (Z)-geometry | mdpi.com |

| (4-Ethoxyphenyl)carbamothioyl cyanide | Not specified | Not specified | Exists as the thione tautomer in the solid state | mdpi.com |

| (1E,6E)-4-allyl-1,7-bis(4'-allyloxy-3'-methoxyphenyl)hepta-1,6-diene-3,5-dione | Monoclinic | P21/c | Nearly planar molecule | mdpi.com |

This table showcases examples of how X-ray crystallography is used to determine the structures of various organic compounds.

Chromatographic Techniques for Purity Assessment and Isolation of this compound and its Analogs (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly important for assessing the purity of synthesized compounds like this compound and for isolating its analogs.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation of non-volatile or thermally unstable compounds. wur.nl It is widely employed for purity assessment, with the purity of a compound often determined by the area of its peak in the chromatogram relative to the total area of all peaks. avantorsciences.com For instance, an HPLC method was developed for the quantitative analysis of bioactive diterpenoids, demonstrating good linearity and reproducibility. jfda-online.com The purity of 2-((4-cyanophenyl)amino)acetic acid was determined to be ≥98.0% by HPLC. avantorsciences.com

Gas Chromatography (GC): GC is suitable for the separation and analysis of volatile compounds. chromatographyonline.com In the synthesis of 2-cyanothiazole (B74202) derivatives, GC analysis was used to identify the major side products in the reaction mixture. nih.gov GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination, as it allows for both the separation of components and their structural identification. nih.govcopernicus.org This technique was used to analyze 2-amino-2-thiazoline-4-carboxylic acid in plasma samples. nih.gov

Interactive Table: Chromatographic Conditions for Analysis of Related Compounds

| Technique | Compound/Mixture | Column | Mobile/Carrier Phase | Detection | Purpose | Reference |

| HPLC | Bioactive diterpenoids | Zorbax XDB RP-C18 | Acetonitrile (B52724) and 1% aqueous acetic acid (gradient) | UV at 260 nm | Quantitative analysis | jfda-online.com |

| HPLC | Aromatic pollutants | Not specified | Methanol and water (gradient) | Fluorescence and Diode Array | Quantification | wur.nl |

| GC | 2-Cyanothiazole synthesis mixture | Not specified | Not specified | Not specified | Side product identification | nih.gov |

| GC-MS | 2-Amino-2-thiazoline-4-carboxylic acid | Not specified | Not specified | Mass Spectrometry | Analysis in plasma | nih.gov |

This table provides examples of chromatographic methods used for the analysis of related compounds, highlighting the typical parameters involved.

Computational Chemistry and Theoretical Studies on 2 Acetylamino 4 Cyanothiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic characteristics and reactivity of 2-Acetylamino-4-cyanothiazole. By solving approximations of the Schrödinger equation, these methods provide detailed information about the distribution of electrons within the molecule and its energetic landscape.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the spatial distribution and energy levels of its molecular orbitals. These calculations reveal how the electron density is distributed across the thiazole (B1198619) ring, the acetylamino group, and the cyano substituent.

The electron density distribution is crucial for understanding the molecule's polarity, solubility, and intermolecular interactions. In this compound, the nitrogen and sulfur atoms of the thiazole ring, the oxygen of the acetyl group, and the nitrogen of the cyano group are expected to be regions of higher electron density due to their electronegativity. This uneven distribution of charge is a key determinant of the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich thiazole ring and the acetylamino group, which can act as electron-donating centers. Conversely, the LUMO is expected to be concentrated around the electron-withdrawing cyano group and the thiazole ring. The precise energies and localizations of these orbitals can be determined through DFT calculations.

Table 1: Representative Frontier Molecular Orbital Data for a Thiazole Derivative

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.58 | Thiazole Ring, Amino Group |

| LUMO | -2.15 | Thiazole Ring, Cyano Group |

| HOMO-LUMO Gap | 4.43 | - |

Note: This data is illustrative for a similar thiazole derivative and not specific to this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, the carbonyl oxygen of the acetylamino group, and the nitrogen of the cyano group. These sites are therefore predicted to be the primary locations for interactions with electrophiles. Conversely, positive potential is expected around the hydrogen atoms and parts of the carbon framework, indicating sites for potential nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intramolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into the conformational flexibility and intramolecular interactions of this compound.

These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). For this compound, a key aspect to investigate would be the rotational barrier around the C-N bond connecting the acetyl group to the thiazole ring. MD simulations can also identify stable intramolecular hydrogen bonds or other non-covalent interactions that influence the molecule's three-dimensional structure and stability. Such interactions can play a significant role in determining the molecule's biological activity and physical properties.

Reaction Pathway Modeling and Transition State Characterization for this compound Synthesis

Computational chemistry can be employed to model the reaction pathways for the synthesis of this compound. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the potential energy surface of the reaction. This allows for the determination of the most favorable reaction mechanism and the identification of the rate-determining step.

Transition state theory can be used to calculate the activation energies for different synthetic routes. For instance, the synthesis of the 2-aminothiazole (B372263) core is often achieved through the Hantzsch thiazole synthesis. Computational modeling could be used to investigate the mechanism of this reaction for the specific precursors of this compound, providing valuable information for optimizing reaction conditions and improving yields.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts of the hydrogen, carbon, and nitrogen atoms in the molecule. researchgate.net While the accuracy of these predictions can be influenced by factors such as the choice of theoretical method, basis set, and the treatment of solvent effects, they can be a valuable tool for assigning experimental NMR spectra. researchgate.net However, for sulfur-containing heterocycles like thiazoles, achieving high accuracy in predicting chemical shifts can be challenging. researchgate.net

Table 2: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Related 2-Acetylamino-thiadiazole

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C=O | 168.5 | 169.2 |

| Thiazole C2 | 160.1 | 162.3 |

| Thiazole C5 | 145.8 | 148.7 |

| CH₃ | 22.9 | 23.5 |

Note: This data is for a closely related 2-acetylamino-1,3,4-thiadiazole and serves to illustrate the typical agreement between calculated and experimental values. researchgate.net

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed absorption bands to specific molecular vibrations. This comparison can provide a detailed understanding of the molecule's vibrational properties and confirm its structural features.

Aromaticity and Stability Analysis of the Thiazole Ring in this compound Derivatives

Computational and theoretical studies focusing specifically on the aromaticity and stability of the thiazole ring within the compound this compound are not extensively available in publicly accessible research. However, the principles of computational chemistry provide a framework for how such an analysis would be conducted, drawing on studies of related thiazole derivatives.

Methods for Aromaticity and Stability Analysis:

Computational chemists employ a variety of indices to quantify the aromaticity of cyclic compounds like thiazole. These methods are generally categorized based on the criteria they use: geometric, magnetic, or electronic.

Geometric Criteria (HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor. It evaluates the degree of bond length equalization within the ring. A HOMA value of 1 indicates a fully aromatic system, like benzene, while a value of 0 suggests a non-aromatic system. For the thiazole ring in this compound, a HOMA calculation would involve comparing the computed bond lengths of the C-C, C-N, C-S, and C=N bonds within the ring to idealized single and double bond lengths. The presence of the electron-withdrawing cyano group at the C4 position and the electron-donating acetylamino group at the C2 position would be expected to influence the bond lengths and thus the HOMA value.

Magnetic Criteria (NICS): Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at the center of the ring and computing its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. The magnitude of the negative value generally correlates with the degree of aromaticity. For this compound, NICS calculations would provide insight into the electronic delocalization within the thiazole ring.

Electronic Criteria: Other electronic descriptors, such as the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU), can also be used to assess aromaticity by analyzing the electron density distribution and delocalization within the ring.

Influence of Substituents on Aromaticity and Stability:

The substituents on the thiazole ring play a crucial role in modulating its aromaticity and stability.

The 2-acetylamino group is generally considered an electron-donating group through resonance. This donation of electron density into the thiazole ring would be expected to enhance its π-electron delocalization and, consequently, its aromatic character and stability.

The 4-cyano group is a strong electron-withdrawing group due to the triple bond between the carbon and nitrogen atoms. This withdrawal of electron density from the ring could potentially decrease the aromaticity and stability of the thiazole moiety.

While specific data tables for this compound are not available, the table below illustrates the kind of data that would be generated from such a computational study, with hypothetical values for illustrative purposes.

| Aromaticity Index | Thiazole (Unsubstituted) | This compound (Hypothetical) |

| HOMA | ~0.75 | ~0.78 |

| NICS(0) (ppm) | ~ -8.0 | ~ -8.5 |

| NICS(1) (ppm) | ~ -10.0 | ~ -10.8 |

This table is for illustrative purposes only. The values for this compound are hypothetical and not based on actual research findings.

Future Research Directions in 2 Acetylamino 4 Cyanothiazole Chemistry

Development of Innovative and Eco-Friendly Synthetic Methodologies for 2-Acetylamino-4-cyanothiazole

The pursuit of sustainable chemical synthesis is a paramount goal for modern chemistry. Future research will focus on developing green and efficient methods for producing this compound, moving beyond traditional synthetic routes that may involve harsh conditions or hazardous reagents. The classic Hantzsch thiazole (B1198619) synthesis, which typically involves the condensation of a thiourea (B124793) or thioamide with an α-halocarbonyl compound, serves as a foundational method. tandfonline.com However, future innovations will aim to minimize environmental impact.

Key areas for development include: